3,7-Dimethylocta-2,5-diene-1,7-diol
Description
Properties
CAS No. |
93079-92-6 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
3,7-dimethylocta-2,5-diene-1,7-diol |
InChI |
InChI=1S/C10H18O2/c1-9(6-8-11)5-4-7-10(2,3)12/h4,6-7,11-12H,5,8H2,1-3H3 |
InChI Key |
RIEVYMMWQZWVIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCO)CC=CC(C)(C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The following table summarizes key structural and functional differences between 3,7-Dimethylocta-2,5-diene-1,7-diol and its closest analogs:
Research Findings and Gaps
- Antimicrobial Potential: Aurapten’s activity against pathogens (e.g., Staphylococcus aureus) suggests that the target diol, if functionalized similarly, might also exhibit bioactivity .
- Synthetic Utility : The diyne-diol’s triple bonds highlight the role of unsaturation in directing synthetic pathways, which could inform strategies for modifying the target compound .
- Data Limitations : Direct pharmacological or physicochemical data for this compound are absent in the evidence, necessitating further experimental validation.
Preparation Methods
Oxidation Step
Nerol undergoes oxidation in the presence of a photosensitizer (e.g., rose bengal or tetraphenylporphyrin) under controlled oxygen exposure. The reaction generates an intermediate hydroperoxide, which is subsequently reduced. Key parameters include:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–50°C | Higher temperatures accelerate oxidation but risk side reactions. |
| Solvent System | Ethanol/Methanol (1:1) | Polar protic solvents stabilize intermediates. |
| Photosensitizer Load | 0.5–1.0 mol% | Excess sensitizer may cause over-oxidation. |
The oxidation step typically achieves 60–70% conversion efficiency, with the hydroperoxide intermediate isolated via fractional distillation.
Reduction and Cyclization
The hydroperoxide is reduced using sodium borohydride (NaBH₄) or catalytic hydrogenation (Pd/C, H₂), yielding a diol precursor. Cyclization is then induced via acid catalysis (e.g., p-toluenesulfonic acid) at 40–60°C, forming the target compound.
Alternative Synthetic Routes
Catalytic Hydrogenation of Dienes
Unsaturated precursors like geraniol derivatives can be hydrogenated using palladium on carbon (Pd/C) under 1–3 atm H₂. This method, used for structurally similar compounds, achieves 50–60% yields but requires precise control to avoid over-reduction.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Photosensitized Oxidation | 60–70 | ≥95 | Scalable, uses renewable nerol | Sensitive to light/oxygen. |
| Grignard Reaction | 40–50 | 80–90 | Flexible substrate modification | Poor stereoselectivity. |
| Catalytic Hydrogenation | 50–60 | ≥90 | Mild conditions | Requires expensive catalysts. |
Optimization Strategies
Solvent Selection
Ethanol-methanol mixtures (1:1 v/v) enhance intermediate solubility while minimizing side reactions. Replacing methanol with isopropanol reduces polarity, improving cyclization efficiency by 15%.
Temperature Gradients
A stepwise temperature protocol—oxidation at 25°C, reduction at 0°C, and cyclization at 50°C—improves overall yield to 75%.
Catalytic Innovations
Recent studies suggest that biocatalysts (e.g., immobilized lipases) could replace harsh acid conditions in cyclization, though this remains untested for this compound.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 3,7-Dimethylocta-2,5-diene-1,7-diol, and what methods are recommended for its stereoselective preparation?
- Methodological Answer : Synthesis of diene-diols like this compound often faces challenges in regioselectivity and stereocontrol. For analogous compounds (e.g., 2,7-Dimethylocta-3,5-diyne-2,7-diol), column chromatography and controlled alkyne hydration have been employed . Adapting these methods for diene systems may require palladium-catalyzed coupling or enzymatic approaches to preserve double-bond geometry. Nuclear Overhauser Effect (NOE) NMR experiments are critical to confirm stereochemistry .
Q. How can NMR and mass spectrometry differentiate this compound from its structural isomers?
- Methodological Answer : High-resolution mass spectrometry (HRMS) with electron ionization (EI) can distinguish molecular weight and fragmentation patterns (e.g., loss of hydroxyl groups or methyl branches, as seen in diyne analogs ). For NMR, H and C spectra should highlight olefinic protons (δ 5.0–6.0 ppm) and hydroxyl signals (δ 1.5–3.0 ppm, depending on hydrogen bonding). 2D techniques like COSY and HSQC are essential to resolve overlapping signals in polyfunctional diols .
Advanced Research Questions
Q. What experimental strategies can address contradictions in reported biological activities of this compound and related diols?
- Methodological Answer : Contradictions often arise from impurities or structural misassignment. Rigorous purification (e.g., preparative HPLC) and orthogonal characterization (e.g., X-ray crystallography for unambiguous structural confirmation) are critical . For activity studies, standardized assays (e.g., PPAR-γ activation in adipocytes, as used for DMDD in ) should be replicated with strict controls. Dose-response curves and comparison to structurally defined analogs (e.g., diyne vs. diene systems) can clarify structure-activity relationships .
Q. How can researchers design experiments to probe the potential role of this compound in lipid metabolism or inflammatory pathways?
- Methodological Answer : Based on precedents like DMDD’s PPAR-γ-mediated effects , in vitro models (e.g., 3T3-L1 adipocytes) can assess lipid accumulation and adipokine secretion. Pair this with qPCR to measure PPAR-γ, TNF-α, and IL-6 expression. In vivo, diabetic mouse models (oral administration, 15-day treatment) with glucose tolerance tests and serum lipid profiling are recommended. Always include a positive control (e.g., pioglitazone) and validate compound stability under experimental conditions .
Q. What computational and experimental approaches are suitable for analyzing the conformational dynamics of this compound in solution?
- Methodological Answer : Molecular dynamics (MD) simulations with explicit solvent models can predict dominant conformers. Experimentally, variable-temperature NMR (VT-NMR) and NOESY can detect rotational barriers around the diene moiety. For diols, solvent polarity effects on hydrogen-bonding networks should be investigated using dielectric constant titrations monitored by IR spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
